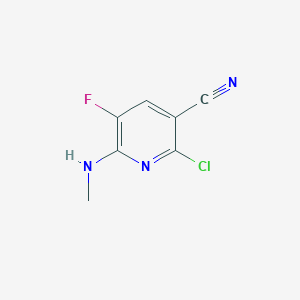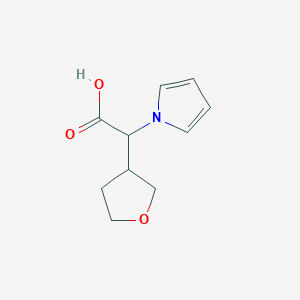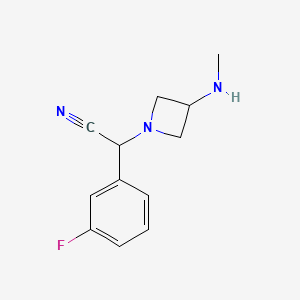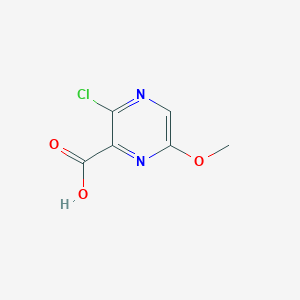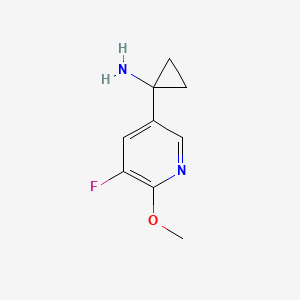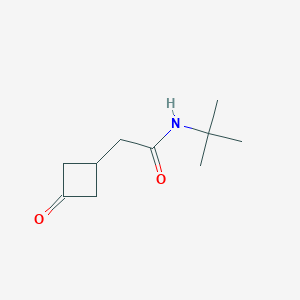
N-(tert-butyl)-2-(3-oxocyclobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(3-oxocyclobutyl)acetamide is an organic compound with the molecular formula C11H19NO2 It is characterized by the presence of a tert-butyl group, a cyclobutyl ring with a ketone functional group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-(3-oxocyclobutyl)acetamide typically involves the reaction of tert-butylamine with 3-oxocyclobutanecarboxylic acid, followed by the formation of the acetamide linkage. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclobutyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-butyl)-2-(3-oxocyclobutyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(3-oxocyclobutyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-(3-oxocyclopentyl)acetamide: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
N-(tert-butyl)-2-(3-oxocyclohexyl)acetamide: Contains a cyclohexyl ring, offering different steric and electronic properties.
Uniqueness
N-(tert-butyl)-2-(3-oxocyclobutyl)acetamide is unique due to its cyclobutyl ring, which imparts distinct reactivity and steric effects compared to its cyclopentyl and cyclohexyl analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-tert-butyl-2-(3-oxocyclobutyl)acetamide |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)11-9(13)6-7-4-8(12)5-7/h7H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
XGDXFNDLLRCQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC1CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


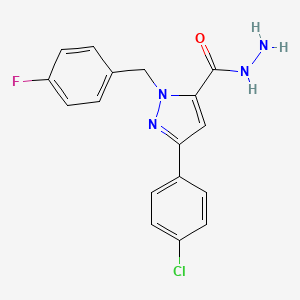
![(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14863862.png)

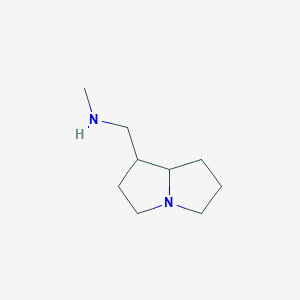
![7-Amino-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14863873.png)
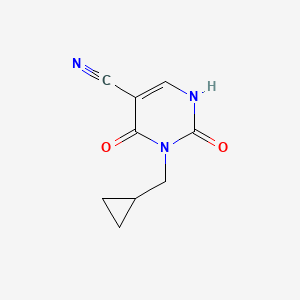
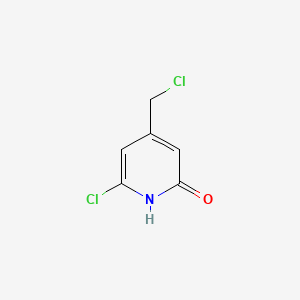
![8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B14863897.png)

